H-Pro-Val-OH

Prolinase Prolidase Enzyme assay

Researchers requiring a validated substrate for prolinase (EC 3.4.13.8) activity assays often face unreliable results from non-specific dipeptides. H-Pro-Val-OH (L-prolyl-L-valine) is the preferred substrate for human kidney prolinase, delivering differential activity of 294 vs. 917 nmol min⁻¹ mg⁻¹ in control vs. prolidase-deficient fibroblasts. - Enables quantitative diagnosis of prolidase deficiency and study of compensatory prolinase upregulation. - Serves as a baseline ACE inhibitor reference (IC₅₀ ~0.51 mM) for antihypertensive peptide discovery. - Functions as a stereochemically defined organocatalyst (L,L-configuration) for asymmetric Michael additions. Supplied with analytical documentation; not interchangeable with H-Val-Pro-OH or D-amino acid analogs.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 52899-09-9
Cat. No. B1583113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Val-OH
CAS52899-09-9
SynonymsPro-Val
prolylvaline
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
InChIKeyAWJGUZSYVIVZGP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Val-OH: Dipeptide Substrate and Catalyst


H-Pro-Val-OH (L-prolyl-L-valine) is a synthetic dipeptide consisting of L-proline and L-valine with a molecular weight of 214.26 g/mol and molecular formula C10H18N2O3 . This compound serves as a specific substrate for human kidney prolinase (prolyl dipeptidase) and can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene [1]. With a melting point of 221 °C and solubility in DMSO, H-Pro-Val-OH is primarily utilized in biochemical research as a diagnostic tool for enzyme activity assays and as an organocatalyst in asymmetric synthesis .

H-Pro-Val-OH: Sequence and Stereochemistry Specificity


The dipeptide H-Pro-Val-OH exhibits sequence- and stereochemistry-dependent biological activity that cannot be replicated by its reverse-sequence analog (H-Val-Pro-OH) or other proline-containing dipeptides. The N-terminal proline residue is essential for recognition by prolinase (prolyl dipeptidase), while the C-terminal valine influences substrate affinity and catalytic turnover [1]. Reversing the sequence to H-Val-Pro-OH alters enzyme specificity entirely—shifting from prolinase to prolidase substrate activity [2]. Furthermore, the L,L-stereochemistry of H-Pro-Val-OH is critical; dipeptides containing D-amino acids exhibit significantly different enantioselectivity in organocatalytic reactions . These structural determinants make simple substitution with in-class analogs unreliable for applications requiring precise enzymatic or catalytic outcomes.

H-Pro-Val-OH: Comparative Evidence


Prolinase vs. Prolidase Substrate Specificity

H-Pro-Val-OH (Pro-Val) serves as a substrate for prolinase (EC 3.4.13.8), whereas the reverse-sequence dipeptide H-Val-Pro-OH (Val-Pro) functions as a substrate for prolidase (EC 3.4.13.9). Quantitative prolinase activity measurements using Pro-Val as substrate in cultured skin fibroblasts showed mean activity of 294 ± 50 nmol min⁻¹ mg⁻¹ in control cells (n=11) and elevated activity of 917 ± 67 nmol min⁻¹ mg⁻¹ in prolidase-deficient cells (n=3) [1]. This differential activity profile is not observed with Val-Pro, which is specifically cleaved by prolidase—an enzyme distinct from prolinase in both substrate preference and physiological role [2].

Prolinase Prolidase Enzyme assay Dipeptide substrate Collagen metabolism

ACE Inhibitory Potency as Baseline Reference

H-Pro-Val-OH exhibits angiotensin I-converting enzyme (ACE) inhibitory activity with an IC₅₀ value of 0.11 mg/mL (approximately 0.51 mM based on MW 214.26) when isolated from crayfish head gastrointestinal hydrolysates [1]. In contrast, the tripeptide H-Val-Pro-Pro-OH, a milk-derived proline peptide derivative, demonstrates an IC₅₀ of 9 μM (0.009 mM) against ACE . The 56-fold difference in potency illustrates how dipeptide H-Pro-Val-OH serves as a minimal active scaffold, while extended proline-rich sequences achieve substantially enhanced ACE inhibition.

ACE inhibition Antihypertensive peptides IC50 Structure-activity relationship Food-derived peptides

Negative Imprinting in Tetrahymena

In Tetrahymena imprinting studies, proline-containing dipeptides produce divergent effects depending on the partner amino acid. H-Pro-Val-OH induces negative imprinting—a decrease in FITC-dipeptide binding—while Pro-Gly and Pro-Leu induce positive imprinting with elevated FITC-dipeptide binding . The highest positive imprinting (almost 60% increase) was induced by Pro-Gly for FITC-Gly-Pro, whereas Pro-Val consistently reduced binding, demonstrating that the valine partner residue confers a qualitatively different cellular recognition profile.

Imprinting Tetrahymena Dipeptide binding Cellular recognition FITC-conjugate

L,L-Stereochemistry for Enantioselective Catalysis

H-Pro-Val-OH (L-prolyl-L-valine) functions as a deprotonation dipeptide catalyst for the Michael addition of acetone to trans-β-nitrostyrene . Comparative studies of proline-derived dipeptide catalysts demonstrate that L-proline-L-amino acid catalysts achieve better enantioselectivity than the corresponding L-proline-D-amino acid catalysts in direct aldol reactions . The L,L-stereochemistry of H-Pro-Val-OH is therefore critical for catalytic performance; diastereomeric or enantiomeric variants would compromise stereochemical outcomes in asymmetric synthesis applications.

Organocatalysis Michael addition Enantioselectivity Dipeptide catalyst Asymmetric synthesis

Lyophilized vs. Solution Storage Stability

H-Pro-Val-OH lyophilized powder is stable for 3 years at -20°C and 2 years at 4°C, whereas DMSO stock solutions are stable for only 6 months at -80°C or 1 month at -20°C . This stark contrast in storage stability between solid and solution forms informs procurement and inventory management: purchasing larger quantities of lyophilized powder is cost-effective for long-term use, while solution aliquots should be prepared fresh or stored under strict cryogenic conditions to avoid degradation.

Peptide stability Storage conditions Lyophilized powder DMSO solution Shelf life

Commercial Purity Comparison

Commercial H-Pro-Val-OH is available at 99.34% purity by HPLC , exceeding the purity specifications reported for structurally related dipeptides such as H-Val-Pro-OH (98.1% by HPLC) [1]. This higher purity reduces the risk of confounding biological or catalytic effects from peptide impurities and improves batch-to-batch reproducibility in quantitative assays.

Peptide purity HPLC Quality control Procurement specification Research grade

H-Pro-Val-OH: Validated Application Scenarios


Prolinase Assays and Prolidase Deficiency Diagnostics

H-Pro-Val-OH is the preferred substrate for measuring prolinase (EC 3.4.13.8) activity in human kidney and fibroblast preparations. Quantitative assays using this substrate have been validated in both control and prolidase-deficient cell lines, with reported activities of 294 nmol min⁻¹ mg⁻¹ (control) and 917 nmol min⁻¹ mg⁻¹ (prolidase-deficient) [1]. This differential activity makes H-Pro-Val-OH a critical reagent for diagnosing prolidase deficiency and studying compensatory prolinase upregulation mechanisms [1]. Note that H-Val-Pro-OH is NOT a substitute, as it is specifically cleaved by prolidase rather than prolinase [2].

ACE Inhibitory Peptide Discovery and SAR

With a documented ACE IC₅₀ of 0.11 mg/mL (~0.51 mM), H-Pro-Val-OH serves as a baseline reference compound for the discovery and optimization of food-derived antihypertensive peptides [1]. Its moderate inhibitory potency provides a quantifiable benchmark against which extended proline-rich sequences (e.g., H-Val-Pro-Pro-OH, IC₅₀ = 9 μM) can be compared [2]. Researchers synthesizing longer peptide analogs can use H-Pro-Val-OH to validate that sequence extensions yield meaningful potency improvements relative to the minimal Pro-Val scaffold.

Asymmetric Michael Addition Catalysis

H-Pro-Val-OH functions as a deprotonation dipeptide organocatalyst for the Michael addition of acetone to trans-β-nitrostyrene [1]. The L,L-stereochemistry of the compound is critical for achieving enantioselectivity, as class-level evidence demonstrates that L-proline-L-amino acid catalysts outperform L-proline-D-amino acid variants in related aldol reactions [2]. Synthetic chemists developing asymmetric C–C bond-forming methodologies should procure the stereochemically defined L-Pro-L-Val dipeptide to ensure reproducible catalytic performance.

Cellular Imprinting and Peptide Recognition

H-Pro-Val-OH induces negative imprinting (decreased FITC-peptide binding) in Tetrahymena, in contrast to Pro-Gly and Pro-Leu, which induce positive imprinting [1]. This distinct phenotypic response makes H-Pro-Val-OH a valuable negative control for investigating cellular peptide recognition, membrane receptor modulation, and evolutionary conservation of signaling pathways. The qualitative difference in imprinting directionality provides a clear experimental readout for comparative studies of proline-containing dipeptides.

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